This compound is derived from the reaction of 3,5-dimethoxybenzylamine with 2-propanamine in the presence of hydrobromic acid. It falls under the category of psychoactive substances and has been studied for its interactions with biological systems, particularly in relation to neurotransmitter modulation .
The synthesis of N-(3,5-dimethoxybenzyl)-2-propanamine hydrobromide can be achieved through several methods. A common approach involves the following steps:
The molecular structure of N-(3,5-dimethoxybenzyl)-2-propanamine hydrobromide can be described as follows:
N-(3,5-dimethoxybenzyl)-2-propanamine hydrobromide can participate in various chemical reactions:
The mechanism of action of N-(3,5-dimethoxybenzyl)-2-propanamine hydrobromide primarily involves its interaction with neurotransmitter systems:
Research indicates that similar compounds often exhibit serotonergic activity, which may contribute to their psychoactive effects .
N-(3,5-dimethoxybenzyl)-2-propanamine hydrobromide exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in synthetic chemistry and pharmacology .
N-(3,5-dimethoxybenzyl)-2-propanamine hydrobromide has potential applications across several scientific fields:
N-(3,5-Dimethoxybenzyl)-2-propanamine hydrobromide (CAS 1609406-46-3) emerged during efforts to explore structure-activity relationships (SAR) among substituted phenethylamines and benzylamines. Early psychedelic research in the 1980s focused on derivatives like DOB (4-bromo-2,5-dimethoxyphenyl)-2-aminopropane), a potent 5-HT₂ receptor agonist with high binding affinity (Kᵢ = 0.39 nM at 5-HT₂ sites) [6]. This compound arose from systematic modifications—such as methoxy group positioning and halogen substitutions—to optimize receptor specificity and potency. Its identification coincided with renewed interest in serotonergic pathways for neuropsychiatric therapeutics, bridging classical hallucinogen chemistry and modern receptor pharmacology [8].
This compound belongs to the substituted benzylamine subclass, distinct from classical tryptamines (e.g., psilocin) or ergolines (e.g., LSD). Key structural features include:
Table 1: Structural Comparison with Representative Serotonergic Agonists
Compound | Core Structure | Key Substituents | Receptor Target |
---|---|---|---|
N-(3,5-Dimethoxybenzyl)-2-propanamine | Benzylamine | 3,5-(OCH₃)₂; isopropylamine | 5-HT₂ class |
DOB | Phenethylamine | 4-Br-2,5-(OCH₃)₂ | 5-HT₂A |
Psilocin | Tryptamine | 4-OH-DMT | 5-HT₂A/1A |
LSD | Ergoline | Diethylamide | Broad 5-HT |
This benzylamine derivative shares methoxy-group patterns with phenethylamine agonists (e.g., mescaline analogs) but exhibits altered steric and electronic properties due to the benzyl–isopropylamine linkage. Such features influence its affinity and selectivity within the 5-HT receptor family, particularly 5-HT₂ subtypes implicated in neuroplasticity and perception [4] [6].
Regulatory frameworks classify such compounds based on structural similarity to scheduled substances and intended use:
Table 2: Regulatory Status by Jurisdiction
Region | Current Status | Legal Basis | Supply Restrictions |
---|---|---|---|
United States | Research chemical | Analog Act (conditional) | Limited to licensed entities |
European Union | NPS monitoring list | EU Drug Legislation | Commercial sale prohibited |
India | Restricted import | Narcotic Drugs Act | Requires narcotics license |
Global (Online) | Available as "reference standard" | UN Psychotropic Convention | Cold-chain shipping only |
Patents (e.g., US20110224259A1) leverage its scaffold for developing enzyme inhibitors or receptor modulators, reinforcing its non-scheduled status in industrial research [5].
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0